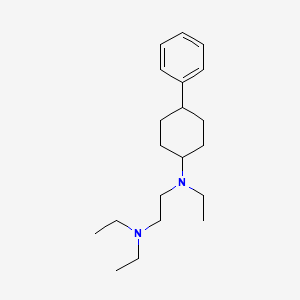![molecular formula C26H33NO3 B4538389 1-(3,4-dimethoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]cyclopentanecarboxamide](/img/structure/B4538389.png)
1-(3,4-dimethoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]cyclopentanecarboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves complex reactions that yield novel derivatives with substituents in specific positions. For instance, 1-[(3,4-Dimethoxyphenyl)cyclopentyl]methylamine has been used to synthesize novel derivatives through the preparation of 6,7-dimethoxy-4-spirocyclopentane-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid N-methylamide, demonstrating the compound's versatility in synthesizing complex molecules (Aghekyan et al., 2009).
Molecular Structure Analysis
Molecular structure analysis often employs techniques like X-ray diffraction, providing detailed insights into the compound's crystalline structure and the interactions stabilizing it. For example, the synthesis and crystal structure of a related compound, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, have been elucidated, revealing its triclinic crystal system and the hydrogen bond interactions stabilizing its structure (Prabhuswamy et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving the compound often aim at synthesizing specific derivatives or understanding its reactivity patterns. The reactivity can be enhanced or directed by using specific reagents or conditions, such as the Pummerer-type cyclization that yields tetrahydroisoquinoline and benzazepine derivatives (Saitoh et al., 2001).
Physical Properties Analysis
The physical properties of such compounds, including solubility, thermal stability, and crystalline structure, are crucial for their application in material science and pharmaceuticals. For instance, the synthesis and characterization of thermally stable poly(ether-azomethine)s derived from related compounds demonstrate their potential as high-performance polymers due to their good solubility and high degradation temperatures (Ankushrao et al., 2017).
Chemical Properties Analysis
Investigating the chemical properties, including reactivity and interaction with other molecules, is essential for understanding the compound's potential applications. Studies on the hydrogen bonding patterns in a series of 1-arylcycloalkanecarboxamides show the significance of molecular interactions in determining the compound's structural and reactivity characteristics (Lemmerer & Michael, 2008).
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO3/c1-29-22-13-12-21(18-23(22)30-2)26(16-8-9-17-26)24(28)27-19-25(14-6-7-15-25)20-10-4-3-5-11-20/h3-5,10-13,18H,6-9,14-17,19H2,1-2H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUWQKQJYFVVRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)C(=O)NCC3(CCCC3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]cyclopentane-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4538312.png)
![ethyl 2-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4538327.png)

![N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-4-methoxybenzamide](/img/structure/B4538357.png)
![3-ethoxy-N-[2-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B4538359.png)
![N-(5-chloro-2-methoxyphenyl)-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4538362.png)
![N-{4-[(anilinocarbonyl)amino]phenyl}benzamide](/img/structure/B4538368.png)
![7-chloro-2-(4-ethylphenyl)-8-methyl-4-[(4-methyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B4538375.png)

![4-(3-phenyl-2-propen-1-yl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4538385.png)

![3-(benzylthio)-5-imino-6-(4-nitrobenzylidene)-5,6-dihydro-7H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7-one](/img/structure/B4538410.png)
